BING

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

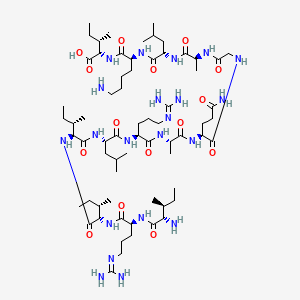

Formule moléculaire |

C67H125N21O15 |

|---|---|

Poids moléculaire |

1464.8 g/mol |

Nom IUPAC |

(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C67H125N21O15/c1-15-36(9)50(70)62(99)83-44(25-22-30-76-67(73)74)58(95)86-52(38(11)17-3)64(101)87-51(37(10)16-2)63(100)85-47(32-35(7)8)61(98)82-43(24-21-29-75-66(71)72)57(94)79-41(14)55(92)80-45(26-27-48(69)89)56(93)77-33-49(90)78-40(13)54(91)84-46(31-34(5)6)60(97)81-42(23-19-20-28-68)59(96)88-53(65(102)103)39(12)18-4/h34-47,50-53H,15-33,68,70H2,1-14H3,(H2,69,89)(H,77,93)(H,78,90)(H,79,94)(H,80,92)(H,81,97)(H,82,98)(H,83,99)(H,84,91)(H,85,100)(H,86,95)(H,87,101)(H,88,96)(H,102,103)(H4,71,72,75)(H4,73,74,76)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,50-,51-,52-,53-/m0/s1 |

Clé InChI |

KJFKLHFVUQBYLM-JKJOWENQSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BING Peptide

This guide provides a comprehensive overview of the core mechanism of action of the BING peptide, a novel antimicrobial peptide (AMP) with a unique mode of targeting Gram-negative bacteria. The information is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Targeting Bacterial Envelope Stress Response

This compound is a 13-residue, thermostable antimicrobial peptide originally isolated from the plasma of the Japanese medaka fish (Oryzias latipes).[1][2][3] Its primary mechanism of action is the disruption of the bacterial envelope stress response, a critical pathway for bacterial survival and the development of antibiotic resistance.[1][2][4][5] Unlike many other AMPs that directly target the bacterial membrane, this compound's principal strategy involves the targeted suppression of gene expression.

The core of this compound's activity is the downregulation of the cpxR gene.[1][2][4][6] CpxR is the response regulator component of the Cpx two-component system (CpxA-CpxR), a key signaling pathway that senses and responds to envelope stress in Gram-negative bacteria.[1][6] By reducing the expression of cpxR, this compound effectively cripples the bacteria's ability to manage stress in its cell envelope.

This targeted suppression of cpxR leads to several downstream effects that contribute to this compound's antimicrobial and synergistic activities:

-

Downregulation of Efflux Pumps: this compound has been shown to significantly reduce the expression of genes encoding efflux pump components, such as mexB, mexY, and oprM in Pseudomonas aeruginosa.[1][2][6][7] These efflux pumps are a major mechanism of antibiotic resistance, actively removing antibiotics from the bacterial cell.

-

Synergy with Conventional Antibiotics: By inhibiting efflux pump expression, this compound can act synergistically with other antibiotics, such as ampicillin, amoxicillin, and novobiocin, enhancing their efficacy against resistant strains.[2][4][6]

-

Delaying Antibiotic Resistance: Exposure to sublethal doses of this compound has been demonstrated to delay the development of resistance to other antibiotics.[1][2]

-

Deregulation of Periplasmic Proteins: Proteomic analyses have revealed that this compound treatment also leads to the deregulation of periplasmic peptidyl-prolyl isomerases, further contributing to envelope stress.[1][2][3][5]

Interestingly, while this compound suppresses the Cpx pathway via cpxR, it has been observed to induce the expression of rpoE, another key regulator of the periplasmic stress response.[6] This suggests a complex modulation of the envelope stress response network.

Quantitative Data Summary

The following tables summarize the key quantitative data reported in studies on the this compound peptide.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Peptide

| Bacterial Species | Resistance Profile | MIC (µg/mL) |

|---|---|---|

| Various Pathogenic Bacteria | Not specified | 5 - 50 |

| Beta-lactam resistant strains | Resistant | Effective (specific MICs not detailed in snippets) |

Source:[8]

Table 2: Experimental Concentrations of this compound Peptide in Mechanistic Studies

| Bacterial Species | Experimental Condition | This compound Concentration | Duration |

|---|---|---|---|

| Edwardsiella tarda | Quantitative Proteomics | 10 µg/mL | 1 hour |

| Edwardsiella tarda | mRNA level characterization | 10 µg/mL | 1 hour |

| Escherichia coli | cpxR gene expression | 10 µg/mL | 1 and 4 hours |

| Escherichia coli | cpxR gene expression | 100 µg/mL (10X MIC) | 1 hour |

| Pseudomonas aeruginosa | cpxR gene expression | 25 µg/mL | 24 and 48 hours |

| Pseudomonas aeruginosa | Efflux pump gene expression | 25 µg/mL | 48 hours |

Table 3: In Vivo Toxicity Data for CD-BING (a modified version)

| Animal Model | Administration Route | Dose | Observed Effect |

|---|

| Adult Mice | Intraperitoneal injection | <200 mg/kg body weight | No observable adverse effects for up to 5 days |

Source:[10]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of the this compound peptide.

3.1 Peptide Synthesis The this compound peptide was synthesized using solid-phase peptide synthesis on a Rink amide resin.[1] The process involved the following key steps:

-

Fmoc-Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group was removed from the growing peptide chain using a 20% piperidine (B6355638) solution in dimethylformamide (DMF).

-

Amino Acid Coupling: The next amino acid building block was coupled to the resin using a mixture of 1-hydroxybenzotriazole (B26582) (HOBT), 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU), and N,N-diisopropylethylamine (DIEA).

-

C-terminal Amidation: The peptide was synthesized as a C-terminal amide.

-

N-terminal Capping: The amino terminus was capped with acetic anhydride.[1]

3.2 Circular Dichroism (CD) Spectroscopy To analyze the secondary structure of the this compound peptide, CD spectroscopy was performed.[1][9]

-

Stock Solution: A stock solution of this compound peptide was prepared by dissolving it in deionized (DI) water to a concentration of 1.8 mM.

-

Sample Preparation: CD samples were prepared by diluting the peptide stock into trifluoroethanol (TFE)-H2O mixtures (with TFE increasing from 0% to 50%) and sodium dodecyl sulfate (B86663) (SDS)-H2O mixtures (with SDS increasing from 0 to 16 mM) to mimic different environments.[1][9]

-

Spectral Recording: Spectra were recorded using a scanning speed of 100 nm/min over a wavelength range of 190 to 280 nm.

-

Reference Spectrum: The spectrum of the respective solvent was recorded and used as a reference for background subtraction.[9]

3.3 Quantitative Proteomic Analysis A quantitative proteomic analysis was conducted on E. tarda to identify protein expression changes upon this compound treatment.[9]

-

Bacterial Culture and Treatment: E. tarda was cultured and treated with this compound peptide at a concentration of 10 µg/mL for 1 hour. This early time point was chosen to capture the initial effects of the peptide before widespread cell death occurred.[9][11]

-

Protein Extraction and Digestion: Bacterial cells were harvested, and total proteins were extracted. The extracted proteins were then digested into smaller peptides, typically using trypsin.

-

Mass Spectrometry: The resulting peptides were analyzed using mass spectrometry to identify and quantify the proteins present in the treated and untreated samples.

3.4 Gene Expression Analysis (RT-qPCR) To measure the effect of this compound on the mRNA levels of specific genes, reverse transcription-quantitative polymerase chain reaction (RT-qPCR) was performed.

-

Bacterial Treatment: Bacteria (e.g., E. tarda, E. coli, P. aeruginosa) were treated with specified concentrations of this compound peptide for defined periods (see Table 2).[6][9]

-

RNA Extraction: Total RNA was extracted from both this compound-treated and control bacterial cultures.

-

Reverse Transcription: The extracted RNA was reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA was used as a template for qPCR with primers specific for the target genes (e.g., cpxR, cpxA, rpoE, mexB, mexY, oprM) and a reference housekeeping gene. The relative fold change in gene expression was calculated for the treated samples compared to the control.[1][6]

3.5 Checkerboard Assay for Synergy Two-dimensional checkerboard experiments were conducted to assess the synergistic effects of this compound with conventional antibiotics like ampicillin.[6]

-

Serial Dilutions: Serial dilutions of this compound and the antibiotic were prepared in a microtiter plate, both horizontally and vertically, creating a matrix of different concentration combinations.

-

Bacterial Inoculation: Each well was inoculated with a standardized suspension of the test bacterium.

-

Incubation: The plate was incubated under appropriate conditions.

-

Synergy Determination: The minimum inhibitory concentration (MIC) of each agent alone and in combination was determined. The Fractional Inhibitory Concentration (FIC) index was then calculated to quantify the interaction (synergy, additivity, or antagonism).

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes described in this guide.

Caption: this compound peptide's core mechanism of action in Gram-negative bacteria.

Caption: Experimental workflow for analyzing cpxR gene expression via RT-qPCR.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel antimicrobial peptide isolated from Japanese medaka plasma, targets bacterial envelope stress response by suppressing cpxR expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound peptide [novoprolabs.com]

- 4. hkmj.org [hkmj.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial peptide this compound|CAS |DC Chemicals [dcchemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a novel antimicrobial peptide isolated from Japanese medaka plasma, targets bacterial envelope stress response by suppressing cpxR expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rfs2.healthbureau.gov.hk [rfs2.healthbureau.gov.hk]

- 11. researchgate.net [researchgate.net]

BING Antimicrobial Peptide: A Technical Guide to a Novel Bacterial Envelope Stress Response Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BING is a novel, 13-residue thermostable antimicrobial peptide (AMP) originally isolated from the plasma of the Japanese rice fish, Oryzias latipes. It is a derivative of the vacuolar protein sorting-associated protein 13D-like (Vps13D).[1] this compound exhibits broad-spectrum bactericidal activity against a range of pathogenic bacteria, including multidrug-resistant strains.[2][3][4] Notably, it demonstrates low toxicity towards mammalian cells.[2][3] This technical guide provides a comprehensive overview of the this compound antimicrobial peptide, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Core Concepts and Mechanism of Action

This compound represents a novel class of antimicrobials that target the bacterial envelope stress response.[3] Its primary mechanism of action in Gram-negative bacteria is the suppression of the cpxR gene.[2][3][4][5] CpxR is a crucial upstream regulator of the Cpx two-component system, which manages stress in the bacterial envelope and plays a significant role in the development of antimicrobial resistance.[2][5]

By reducing the RNA level of cpxR, this compound initiates a cascade of downstream effects[2][5]:

-

Deregulation of Periplasmic Peptidyl-Prolyl Isomerases: Proteomic analysis has shown that treatment with this compound leads to a deregulation of these enzymes in Gram-negative bacteria.[2]

-

Downregulation of Efflux Pumps: this compound has been observed to downregulate the expression of components of the Resistance-Nodulation-Division (RND) family of efflux pumps, such as mexB, mexY, and oprM in Pseudomonas aeruginosa.[2][5] This reduction in efflux pump activity likely contributes to its synergistic effects with conventional antibiotics.

-

Synergistic Activity with Antibiotics: this compound has demonstrated significant synergistic toxicity when combined with antibiotics like ampicillin, amoxicillin, and novobiocin.[3][4] This suggests that this compound can potentially restore the sensitivity of drug-resistant bacteria to conventional antibiotics.[4]

-

Delayed Development of Antibiotic Resistance: Exposure to sublethal doses of this compound has been shown to slow down the development of antibiotic resistance.[2][5]

Signaling Pathway of this compound in Gram-Negative Bacteria```dot

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the standard broth microdilution method, optimized for cationic antimicrobial peptides.

Materials:

-

Test antimicrobial peptide (this compound)

-

Quality control bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well polypropylene (B1209903) microtiter plates

-

Sterile polypropylene tubes

-

0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

-

Spectrophotometer or microplate reader

Protocol:

-

Bacterial Culture Preparation: From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

-

Inoculum Preparation: Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Peptide Dilution Series:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

-

Perform serial twofold dilutions of the peptide stock solution in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to create a range of concentrations.

-

-

Assay Procedure:

-

Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

-

Add 11 µL of the 10x concentrated peptide dilutions to the corresponding wells.

-

Include a growth control (bacteria with no peptide) and a sterility control (MHB only).

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that inhibits visible growth of the microorganism. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound against mammalian cell lines.

Materials:

-

Mammalian cell line (e.g., HEK293, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound peptide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well tissue culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Peptide Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the existing medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Conclusion and Future Directions

The antimicrobial peptide this compound presents a promising new avenue for combating bacterial infections, particularly those caused by drug-resistant pathogens. Its unique mechanism of action, targeting the bacterial envelope stress response, sets it apart from many conventional antibiotics. The low toxicity profile of this compound further enhances its therapeutic potential.

Future research should focus on:

-

In-depth in vivo efficacy and safety studies in animal models.

-

Pharmacokinetic and pharmacodynamic profiling of this compound.

-

Optimization of the peptide sequence to enhance its antimicrobial potency and stability.

-

Further investigation into its synergistic effects with a broader range of antibiotics.

The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of the this compound antimicrobial peptide.

References

BING Peptide: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the BING peptide, a novel antimicrobial peptide (AMP) with significant potential for therapeutic applications. Discovered in the plasma of the Japanese rice fish (Oryzias latipes), this compound exhibits broad-spectrum antibacterial activity, including against drug-resistant strains, while demonstrating low cytotoxicity to mammalian cells. This document details the discovery and origin of this compound, its mechanism of action targeting the bacterial envelope stress response, quantitative data on its efficacy, and detailed protocols for key experimental procedures related to its study.

Introduction

The rise of antimicrobial resistance is a critical global health challenge, necessitating the discovery and development of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their unique mechanisms of action and broad-spectrum activity. This compound, a recently identified 13-residue thermostable peptide, represents a significant advancement in this field. Derived from the vacuolar protein sorting-associated protein 13D-like (Vps13D), this compound's primary mode of action against Gram-negative bacteria is the suppression of the cpxR gene, a critical regulator of the bacterial envelope stress response. This guide serves as a technical resource for researchers and professionals involved in the study and development of novel antimicrobial agents.

Discovery and Origin of this compound Peptide

The this compound peptide was discovered through a systematic peptidomic analysis of the plasma of the Japanese rice fish, medaka (Oryzias latipes). This discovery process involved the collection of plasma, extraction and identification of endogenous peptides, and subsequent bioinformatic and functional screening for antimicrobial activity.

Experimental Workflow for this compound Peptide Discovery

The following diagram illustrates the key steps in the discovery of the this compound peptide.

Quantitative Data

Antimicrobial Activity of this compound Peptide

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The MIC is the lowest concentration of a substance that prevents visible growth of a bacterium.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Escherichia coli | 5 - 10 | [1] |

| Pseudomonas aeruginosa | 25 | [2] |

| Staphylococcus aureus | 50 | [1] |

| Beta-lactam resistant strains | 5 - 50 | [1] |

Cytotoxicity of this compound Peptide

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of this compound peptide required to inhibit the viability of 50% of mammalian cells.

| Cell Line | IC50 (µg/mL) | Reference |

| Mammalian cell lines | Relatively low toxicity | [2] |

Note: Specific IC50 values for various mammalian cell lines are not yet widely published but are reported to be significantly higher than the effective antimicrobial concentrations, indicating a favorable therapeutic index.

Synergistic Effects with Conventional Antibiotics

The Fractional Inhibitory Concentration Index (FICI) is used to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations. A FICI of ≤ 0.5 is considered synergistic.

| Antibiotic | Bacterial Strain | FICI | Reference |

| Ampicillin | E. coli | 0.39 | [1] |

| Amoxicillin | E. coli | 0.39 | [1] |

| Novobiocin | E. coli | 0.16 | [1] |

| Ampicillin | Ampicillin-resistant P. aeruginosa | 0.42 | [1] |

Mechanism of Action

This compound exerts its antimicrobial effect on Gram-negative bacteria by targeting the Cpx two-component system, a key regulator of the bacterial envelope stress response. This leads to a cascade of events that ultimately compromises the bacterial cell.

Signaling Pathway of this compound Peptide Action

The following diagram illustrates the proposed signaling pathway of this compound's action on the bacterial envelope stress response.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the discovery and characterization of the this compound peptide.

Peptide Extraction from Fish Plasma

-

Plasma Collection: Collect blood from Oryzias latipes using heparinized capillary tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.

-

Acid Extraction: Add an equal volume of 10% acetic acid to the plasma. Vortex and incubate on ice for 30 minutes.

-

Centrifugation: Centrifuge at 16,000 x g for 30 minutes at 4°C to pellet precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the peptides.

-

Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol (B129727) followed by 0.1% trifluoroacetic acid (TFA). Load the supernatant onto the cartridge. Wash the cartridge with 0.1% TFA. Elute the peptides with a solution of 60% acetonitrile (B52724) in 0.1% TFA.

-

Lyophilization: Lyophilize the eluted peptide fraction to dryness.

Mass Spectrometry for Peptide Identification

-

Sample Preparation: Reconstitute the lyophilized peptide extract in 0.1% formic acid.

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a nano-flow HPLC system with a C18 reverse-phase column. Employ a gradient of acetonitrile in 0.1% formic acid to separate the peptides.

-

Mass Spectrometry (MS): Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Data-Dependent Acquisition: Set the instrument to perform data-dependent acquisition, where the most abundant precursor ions in each full MS scan are selected for fragmentation (MS/MS).

-

-

Database Searching: Use a database search engine (e.g., Mascot, SEQUEST) to identify the peptide sequences by matching the experimental MS/MS spectra against a protein database of Oryzias latipes.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Bacterial Culture: Grow the bacterial strains to be tested to the mid-logarithmic phase in appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Peptide Dilution: Prepare a series of two-fold serial dilutions of the this compound peptide in a 96-well microtiter plate.

-

Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that shows no visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Seed mammalian cells (e.g., HEK293, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Peptide Treatment: Add various concentrations of the this compound peptide to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Bacterial Treatment: Treat bacterial cultures with a sub-lethal concentration of this compound peptide for a defined period.

-

RNA Extraction: Extract total RNA from the bacterial cells using a commercial RNA purification kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qRT-PCR: Perform qRT-PCR using a real-time PCR system with SYBR Green or a probe-based detection method. Use primers specific for the target genes (cpxR, mexB, mexY, oprM) and a housekeeping gene (e.g., rpoB, 16S rRNA) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Checkerboard Assay for Synergy Testing

-

Plate Setup: In a 96-well microtiter plate, prepare a two-dimensional checkerboard of serial dilutions of the this compound peptide and a conventional antibiotic.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

FIC Index Calculation: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each agent and the FIC Index (FICI) for the combination.

Conclusion

The this compound peptide represents a promising new lead in the fight against antimicrobial resistance. Its novel mechanism of action, targeting the bacterial envelope stress response, offers a potential advantage over existing antibiotics. The low cytotoxicity and synergistic effects with conventional antibiotics further highlight its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals to further investigate and harness the capabilities of this exciting new antimicrobial peptide. Further research is warranted to explore its full therapeutic spectrum, optimize its properties, and evaluate its efficacy in in vivo models.

References

An In-depth Technical Guide to the BING Peptide: Sequence, Structure, and Antimicrobial Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The BING peptide is a novel, 13-residue antimicrobial peptide (AMP) originally isolated from the plasma of the Japanese medaka fish (Oryzias latipes)[1]. It exhibits broad-spectrum bactericidal activity against a range of pathogenic bacteria, including drug-resistant strains. Notably, the this compound peptide demonstrates low cytotoxicity towards mammalian cells, highlighting its potential as a therapeutic agent. Its primary mechanism of action involves the suppression of the CpxAR two-component signaling pathway in Gram-negative bacteria, leading to the downregulation of stress-response genes and multidrug efflux pumps. This guide provides a comprehensive overview of the this compound peptide, including its sequence, structural characteristics, antimicrobial efficacy, and the detailed experimental protocols used for its characterization.

This compound Peptide: Core Properties

The this compound peptide is a cationic peptide with a sequence of H-Ile-Arg-Ile-Ile-Leu-Arg-Ala-Gln-Gly-Ala-Leu-Lys-Ile-OH. Its discovery was the result of a systematic screening of peptides from medaka fish plasma using mass spectrometry[1].

Peptide Sequence and Physicochemical Properties

| Property | Value |

| Sequence | H-IRIILRAQGALKI-OH |

| Length | 13 amino acids |

| Molecular Formula | C₆₇H₁₂₅N₂₁O₁₅ |

| Molecular Weight | 1464.84 Da |

| Theoretical pI | 11.27 |

| Net Charge at pH 7 | +4 |

Antimicrobial Activity and Cytotoxicity

The this compound peptide has demonstrated potent antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MICs)

The antimicrobial efficacy of the this compound peptide was determined using the broth microdilution method. The following table summarizes the MIC values against several bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) |

| Escherichia coli ATCC 25922 | Gram-negative | 10 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 25 |

| Staphylococcus aureus ATCC 25923 | Gram-positive | 50 |

| Edwardsiella tarda | Gram-negative | 10 |

| Streptococcus pyogenes | Gram-positive | 50 |

Data inferred from Dong et al., 2021

Cytotoxicity Against Mammalian Cells

A critical aspect of any potential therapeutic is its safety profile. The this compound peptide has been shown to have low toxicity against mammalian cell lines.

| Cell Line | Cell Type | Assay | Key Finding |

| HEK293 | Human Embryonic Kidney | MTT Assay | Low cytotoxicity observed at concentrations effective against bacteria. |

| Human Red Blood Cells | Erythrocytes | Hemolysis Assay | Minimal hemolytic activity at antimicrobial concentrations. |

Data inferred from Dong et al., 2021

Structure and Conformation

The structure of the this compound peptide is highly dependent on its environment, a common characteristic of many antimicrobial peptides.

Circular Dichroism (CD) spectroscopy has revealed that in an aqueous solution, the this compound peptide adopts a random coil conformation . However, in a hydrophobic or membrane-mimicking environment (such as in the presence of trifluoroethanol or sodium dodecyl sulfate (B86663) micelles), it undergoes a conformational change to form a β-sheet structure . This conformational plasticity is believed to be crucial for its interaction with and disruption of bacterial membranes. To date, a high-resolution three-dimensional structure of the this compound peptide determined by methods such as NMR spectroscopy or X-ray crystallography has not been reported.

Mechanism of Action: Targeting the CpxAR Signaling Pathway

The primary mechanism of action of the this compound peptide in Gram-negative bacteria is the suppression of the CpxAR two-component signaling system. This system plays a crucial role in sensing and responding to envelope stress, and its modulation can have significant impacts on bacterial viability and virulence.

Downregulation of cpxR

Experimental evidence has shown that treatment with the this compound peptide leads to a significant reduction in the mRNA levels of cpxR, the response regulator of the CpxAR system[1]. This suppression disrupts the normal stress response of the bacteria.

Downregulation of Efflux Pump Components

The CpxAR system is known to regulate the expression of various genes, including those encoding multidrug efflux pumps. In Pseudomonas aeruginosa, the this compound peptide has been shown to downregulate the expression of the mexB, mexY, and oprM genes, which are components of the MexAB-OprM and MexXY-OprM efflux pumps. This downregulation likely contributes to the observed synergy between the this compound peptide and conventional antibiotics.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the research and characterization of the this compound peptide.

Peptide Synthesis and Purification

The this compound peptide is typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Following synthesis, the peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide product are confirmed by analytical HPLC and mass spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution

-

Bacterial Culture: Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C.

-

Inoculum Preparation: Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Peptide Dilution: Prepare a stock solution of the this compound peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform serial two-fold dilutions of the peptide in a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial suspension to each well of the microtiter plate containing the serially diluted peptide.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Cytotoxicity Assay: MTT Assay

-

Cell Seeding: Seed mammalian cells (e.g., HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Peptide Treatment: Replace the culture medium with fresh medium containing various concentrations of the this compound peptide.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

Gene Expression Analysis: RT-qPCR

-

Bacterial Treatment: Treat bacterial cultures with the this compound peptide at a sub-lethal concentration for a defined period.

-

RNA Extraction: Isolate total RNA from the bacterial cells using a commercial RNA extraction kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target gene (e.g., cpxR) and a reference gene (e.g., 16S rRNA), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Conclusion and Future Directions

The this compound peptide represents a promising candidate for the development of new antimicrobial agents. Its broad-spectrum activity, low cytotoxicity, and novel mechanism of action make it an attractive alternative to conventional antibiotics, particularly in the face of rising antimicrobial resistance. Further research should focus on optimizing its in vivo efficacy and stability, as well as exploring its potential in combination therapies with existing antibiotics. The detailed understanding of its interaction with the bacterial envelope and its effect on the CpxAR signaling pathway will be instrumental in designing next-generation peptide-based therapeutics.

References

The BING Peptide: A Novel Antimicrobial Agent from Medaka Fish with a Unique Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have shown promise as potential alternatives to conventional antibiotics. This technical guide delves into the core functions of BING, a recently identified antimicrobial peptide from the plasma of the Japanese medaka fish (Oryzias latipes). This document provides a comprehensive overview of its antimicrobial activity, mechanism of action, and the experimental methodologies used in its characterization, tailored for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The antimicrobial efficacy and toxicological profile of the this compound peptide have been quantitatively assessed against a range of pathogenic bacteria and eukaryotic cells. The following tables summarize the key findings from these analyses.

Table 1: Antimicrobial Activity of this compound Peptide

The minimum inhibitory concentration (MIC) of the this compound peptide was determined against several Gram-negative and Gram-positive bacterial strains, including antibiotic-resistant variants. The MIC is defined as the lowest concentration of the peptide that inhibits the visible growth of a microorganism.[1]

| Bacterial Strain | Type | Antibiotic Resistance Profile | MIC (µg/mL) |

| Escherichia coli (ATCC 8739) | Gram-negative | - | 10 |

| Edwardsiella tarda (ATCC 23685) | Gram-negative | - | 10 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | - | 50 |

| Acinetobacter baumannii (ATCC 19606) | Gram-negative | - | 50 |

| Klebsiella pneumoniae (ATCC 13883) | Gram-negative | - | 50 |

| Salmonella typhimurium (ATCC 14028) | Gram-negative | - | 50 |

| Shigella sonnei (ATCC 25931) | Gram-negative | - | 50 |

| Escherichia coli (CTX-M-15) | Gram-negative | Beta-lactam resistant | 10 |

| Escherichia coli (NDM-1) | Gram-negative | Beta-lactam resistant | 10 |

| Staphylococcus aureus (ATCC 6538) | Gram-positive | - | 50 |

| Bacillus subtilis (ATCC 6633) | Gram-positive | - | 50 |

Table 2: Cytotoxicity of this compound Peptide

The cytotoxic effects of the this compound peptide were evaluated against mammalian cell lines to determine its potential for therapeutic applications.

| Cell Line | Origin | Assay | IC50 (µg/mL) |

| HEK293T | Human embryonic kidney | MTT | > 200 |

| HepG2 | Human liver carcinoma | MTT | > 200 |

Core Function and Mechanism of Action

This compound is a thermostable, 13-residue antimicrobial peptide that exhibits broad-spectrum toxicity against pathogenic bacteria, including drug-resistant strains, while demonstrating low toxicity to mammalian cells.[2][3] Its primary mechanism of action is unique among known AMPs; it targets the bacterial envelope stress response by suppressing the expression of a key regulatory gene, cpxR.[2][4]

The Cpx two-component system, comprising the sensor kinase CpxA and the response regulator CpxR, is a crucial pathway for maintaining bacterial envelope integrity.[5] By downregulating cpxR, the this compound peptide disrupts this stress response. This suppression of cpxR leads to the downregulation of downstream genes, including those encoding efflux pump components such as mexB, mexY, and oprM in P. aeruginosa.[3][4] This dual action of directly targeting the stress response and inhibiting efflux pumps contributes to its potent antimicrobial activity and its ability to synergize with conventional antibiotics, as well as delay the development of antibiotic resistance.[3][4]

Proteomic analyses have further revealed that treatment with the this compound peptide leads to the deregulation of periplasmic peptidyl-prolyl isomerases in Gram-negative bacteria.[2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of the this compound peptide and a typical experimental workflow for its characterization.

Caption: Signaling pathway of the this compound peptide in Gram-negative bacteria.

Caption: Experimental workflow for the characterization of the this compound peptide.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the characterization of the this compound peptide.

Peptide Synthesis and Purification

-

Synthesis: The this compound peptide is synthesized using an automated solid-phase peptide synthesizer employing standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and deprotected using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Verification: The molecular mass of the purified peptide is confirmed using mass spectrometry.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the this compound peptide.

-

Bacterial Culture: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB) at 37°C with agitation.

-

Inoculum Preparation: The overnight culture is diluted in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.

-

Peptide Dilution: A stock solution of the this compound peptide is prepared and serially diluted in a 96-well polypropylene (B1209903) microtiter plate.

-

Incubation: An equal volume of the bacterial inoculum is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the peptide that results in no visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of the this compound peptide to mammalian cells.

-

Cell Culture: Human cell lines (e.g., HEK293T, HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a 96-well plate until they reach 80-90% confluency.

-

Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound peptide.

-

Incubation: The cells are incubated with the peptide for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated relative to untreated control cells.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the expression levels of target genes in bacteria upon treatment with the this compound peptide.

-

Bacterial Treatment: A mid-logarithmic phase bacterial culture is treated with a sub-lethal concentration of the this compound peptide for a specified duration (e.g., 1 hour).

-

RNA Extraction: Total RNA is extracted from the bacterial cells using a commercial RNA purification kit, including a DNase treatment step to remove any contaminating genomic DNA.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed by gel electrophoresis.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers.

-

qRT-PCR: The qRT-PCR is performed using a real-time PCR system with SYBR Green or a probe-based detection method. Specific primers for the target genes (cpxR, mexB, mexY, oprM) and a housekeeping gene (for normalization) are used.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Conclusion and Future Directions

The this compound peptide represents a promising new class of antimicrobial agents with a novel mechanism of action that circumvents some of the common resistance mechanisms employed by pathogenic bacteria. Its ability to suppress the bacterial envelope stress response and inhibit efflux pumps makes it a strong candidate for further pre-clinical and clinical development, both as a standalone therapeutic and in combination with existing antibiotics. Future research should focus on optimizing its structure for enhanced potency and stability, expanding the scope of its antimicrobial activity against a wider range of pathogens, and elucidating the precise molecular interactions that govern its inhibitory effect on the Cpx signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a novel antimicrobial peptide isolated from Japanese medaka plasma, targets bacterial envelope stress response by suppressing cpxR expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a novel antimicrobial peptide isolated from Japanese medaka plasma, targets bacterial envelope stress response by suppressing cpxR expression - PMC [pmc.ncbi.nlm.nih.gov]

BING Peptide: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the BING peptide, a novel antimicrobial peptide (AMP) with a unique mechanism of action. It details its antibacterial spectrum, the experimental protocols used for its characterization, and its molecular signaling pathway, offering valuable insights for researchers in the fields of antimicrobial drug discovery and development.

Introduction: A Novel Antimicrobial Peptide

This compound is a 13-residue, thermostable antimicrobial peptide originally isolated from the plasma of the medaka fish (Oryzias latipes)[1][2]. It has demonstrated broad-spectrum antibacterial activity against a range of pathogenic bacteria, including drug-resistant strains, while exhibiting low toxicity towards mammalian cells[1][2]. The name this compound is an acronym for "Blocker of INter-membrane stress responses of Gram-negative bacteria," which alludes to its unique mechanism of action that sets it apart from many other AMPs[1][3].

Genomic and transcriptomic analyses have suggested that this compound represents a new class of antibiotics[4][5]. Its ability to act synergistically with conventional antibiotics and even restore sensitivity in resistant strains makes it a promising candidate for further investigation as a therapeutic agent[2][4].

Antibacterial Spectrum

The this compound peptide exhibits a broad spectrum of activity, with Minimum Inhibitory Concentrations (MICs) generally ranging from 5 to 50 µg/mL against various pathogens[2][3]. Its efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria, including notable antibiotic-resistant strains[2].

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Peptide Against Various Bacterial Strains

| Bacterial Species | Gram Stain | Strain | MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | - | ATCC 25922 | 10 |

| Pseudomonas aeruginosa | - | PAO1 | 25 |

| Salmonella Typhimurium | - | SL1344 | 10 |

| Edwardsiella tarda | - | PE210 | 10 |

| Acinetobacter baumannii | - | ATCC 19606 | 20 |

| Enterobacter cloacae | - | BAA-1143 | 32 |

| Aeromonas hydrophila | - | ATCC 49140 | 20 |

| Vibrio alginolyticus | - | ATCC 33840 | 50 |

| Staphylococcus aureus | + | ATCC 6538 | 20 |

| Staphylococcus aureus | + | ATCC 29213 | 64 |

| Bacillus subtilis | + | 168 | 16 |

| Streptococcus pyogenes | + | ATCC 14289 | 50 |

| Streptococcus faecalis | + | N/A | 50 |

Data sourced from Dong et al., Scientific Reports, 2021.[2]

Mechanism of Action: Targeting the Envelope Stress Response

Unlike many AMPs that primarily act by disrupting the bacterial membrane, this compound employs a more targeted approach. Its principal mechanism involves the suppression of the Cpx two-component system, a key signaling pathway that governs the bacterial envelope stress response in Gram-negative bacteria[1][2].

This compound's activity is initiated by its suppression of the cpxR gene[1][2]. CpxR is the response regulator in the CpxA/CpxR two-component system, which plays a critical role in sensing and responding to envelope stress, maintaining cell wall integrity, and regulating the expression of virulence factors and drug efflux pumps[1][2].

By reducing the expression of cpxR, this compound effectively dampens the bacterium's ability to cope with envelope stress. This leads to a downstream downregulation of crucial multi-drug resistance (MDR) efflux pump components, such as mexB, mexY, and oprM in Pseudomonas aeruginosa[1][2][6]. This suppression of efflux pumps is a key factor in this compound's ability to synergize with conventional antibiotics and resensitize resistant bacteria to their effects[2][6].

A significant feature of this compound is its ability to act synergistically with beta-lactam antibiotics like ampicillin and amoxicillin, as well as the aminocoumarin antibiotic novobiocin[2][4]. By suppressing the efflux pumps that would otherwise expel these drugs, this compound allows them to reach their targets within the bacterial cell at lower concentrations, effectively restoring their potency against resistant strains[2][4]. This synergistic activity has been quantified using the fractional inhibitory concentration index (FICI), with values indicating synergy with ampicillin (FICI=0.4), amoxicillin (FICI=0.39), and novobiocin (B609625) (FICI=0.16)[4].

Experimental Protocols

The characterization of the this compound peptide's antibacterial spectrum and mechanism of action involves several key experimental methodologies.

The MIC, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method.

Protocol:

-

Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Peptide Preparation: The this compound peptide is dissolved in sterile deionized water to create a stock solution[2]. A two-fold serial dilution series is then prepared in a 96-well microtiter plate.

-

Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted peptide.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the this compound peptide at which no visible bacterial growth is observed.

To evaluate the synergistic effects of this compound with other antibiotics, a two-dimensional checkerboard assay is employed.

Protocol:

-

Plate Preparation: A 96-well plate is prepared with serial dilutions of the this compound peptide along the x-axis and a second antibiotic (e.g., ampicillin) along the y-axis.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation and Reading: The plate is incubated and read in the same manner as the standard MIC assay.

-

FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction (synergy, additive, or antagonism).

To confirm the effect of this compound on the expression of target genes like cpxR and efflux pump components, quantitative real-time polymerase chain reaction (qRT-PCR) is performed.

Protocol:

-

Bacterial Treatment: Bacterial cultures are treated with a sub-lethal concentration of this compound peptide for a specified period (e.g., 1-4 hours)[2].

-

RNA Extraction: Total RNA is extracted from both treated and untreated (control) bacterial cells.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template for qPCR with primers specific to the target genes (cpxR, mexB, etc.) and a reference housekeeping gene.

-

Data Analysis: The relative expression of the target genes in the treated samples is calculated and compared to the control samples[2][6].

Conclusion and Future Directions

The this compound peptide represents a significant discovery in the search for new antimicrobial agents. Its novel mechanism of targeting the bacterial envelope stress response, coupled with its broad-spectrum activity and synergistic potential, makes it a compelling candidate for therapeutic development. Future research should focus on in vivo efficacy studies, optimization of the peptide structure to enhance potency and stability, and further exploration of its utility in combination therapies to combat multidrug-resistant infections. The insights gained from this compound's unique mode of action may also pave the way for the development of other therapeutics targeting the Cpx pathway[1][2].

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel antimicrobial peptide isolated from Japanese medaka plasma, targets bacterial envelope stress response by suppressing cpxR expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hkmj.org [hkmj.org]

- 5. rfs2.healthbureau.gov.hk [rfs2.healthbureau.gov.hk]

- 6. researchgate.net [researchgate.net]

BING Peptide: A Technical Guide to its Toxicity Against Drug-Resistant Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) bacteria constitutes a formidable threat to global health, necessitating the urgent development of novel antimicrobial agents. BING, a thermostable 13-residue antimicrobial peptide (AMP) isolated from the plasma of the Japanese medaka fish (Oryzias latipes), has emerged as a promising candidate.[1][2][3] This technical guide provides an in-depth analysis of the this compound peptide, focusing on its toxicity against drug-resistant bacteria, its mechanism of action, and detailed experimental protocols for its study. Quantitative data on its efficacy and cytotoxicity are presented, alongside visualizations of its signaling pathway and relevant experimental workflows.

Introduction

Antimicrobial peptides are a crucial component of the innate immune system in a wide range of organisms and are considered a promising alternative to conventional antibiotics.[1][3] this compound, which stands for "Blocker of INter-membrane stress responses of Gram-negative bacteria," demonstrates broad-spectrum bactericidal activity against pathogenic bacteria, including several drug-resistant strains.[1][2] Notably, it exhibits this toxicity at concentrations that show relatively low toxicity to mammalian cells.[1][2][3] This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of the this compound peptide.

Quantitative Data on this compound Peptide Activity

The antimicrobial efficacy of the this compound peptide has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a panel of bacteria, including antibiotic-resistant strains. Furthermore, its cytotoxicity against mammalian cell lines has been assessed to determine its therapeutic index.

Antimicrobial Activity

The MIC and MBC values of the this compound peptide against various bacterial strains are summarized in Table 1.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound Peptide Against Various Bacterial Strains.

| Bacterial Strain | Resistance Profile | MIC (µg/mL) | MBC (µg/mL) |

| Escherichia coli ATCC 25922 | - | 7.8 | >50 |

| Edwardsiella tarda | - | 10 | >50 |

| Streptococcus pyogenes | - | 50 | >50 |

| Pseudomonas aeruginosa PAO1 | - | 35 | >50 |

| Beta-lactam resistant E. coli | Ampicillin-resistant | 7.8 | >50 |

| P. aeruginosa (clinical isolate) | Multidrug-resistant | 35 | >50 |

Data sourced from Dong et al., 2021.

Cytotoxicity Profile

The cytotoxic effects of the this compound peptide on mammalian cell lines are presented in Table 2.

Table 2: Cytotoxicity of this compound Peptide Against Mammalian Cell Lines.

| Cell Line | Cell Type | IC₅₀ (µg/mL) |

| HEK293T | Human embryonic kidney | >100 |

| HeLa | Human cervical cancer | >100 |

Data represents the concentration at which 50% of cell viability is inhibited and is based on findings from Dong et al., 2021.

Mechanism of Action

The this compound peptide exerts its antimicrobial activity through a novel mechanism that targets the bacterial envelope stress response system.[1][3] Unlike many other AMPs that primarily act by disrupting the bacterial membrane, this compound's primary mechanism involves the suppression of the CpxR/CpxA two-component system.[1][3][4]

Suppression of the CpxR Pathway

Proteomic analysis of bacteria treated with this compound revealed a deregulation of periplasmic peptidyl-prolyl isomerases.[1][2][3] Further investigation showed that this compound treatment leads to a reduction in the RNA level of cpxR, a key regulator of the envelope stress response.[1][2][3][5] The CpxR/CpxA system is crucial for the development of antimicrobial resistance, in part by regulating the expression of drug efflux pumps.[1][3][4] By suppressing cpxR, this compound disrupts this critical bacterial defense mechanism.

dot

Caption: this compound peptide's mechanism of action.

Downregulation of Efflux Pump Components

In Pseudomonas aeruginosa, this compound has been shown to downregulate the expression of key components of the MexAB-OprM and MexXY-OprM efflux pumps, namely mexB, mexY, and oprM.[1][3][5] This downregulation sensitizes the bacteria to conventional antibiotics, and co-administration of this compound with antibiotics has a synergistic toxic effect. Furthermore, exposure to sublethal doses of this compound can delay the development of antibiotic resistance.[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound peptide.

Peptide Synthesis and Purification

This compound peptide can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

Protocol 4.1.1: Solid-Phase Peptide Synthesis (SPPS) of this compound Peptide

-

Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with a solution of 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

dot

Caption: Solid-Phase Peptide Synthesis Workflow.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the this compound peptide is determined by measuring its MIC and MBC values.

Protocol 4.2.1: Determination of MIC and MBC

-

Bacterial Culture: Grow the bacterial strains to be tested in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

-

Peptide Dilution: Prepare a series of twofold dilutions of the this compound peptide in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, aliquot a small volume from the wells showing no visible growth onto an agar (B569324) plate. The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Cytotoxicity Assay

The toxicity of the this compound peptide to mammalian cells is commonly assessed using the MTT assay.

Protocol 4.3.1: MTT Assay

-

Cell Seeding: Seed mammalian cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

-

Peptide Treatment: After cell adherence, replace the medium with fresh medium containing various concentrations of the this compound peptide.

-

Incubation: Incubate the cells with the peptide for a specified period (e.g., 24 hours).

-

MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

dot

Caption: MTT Cytotoxicity Assay Workflow.

Mechanistic Studies

Protocol 4.4.1: Quantification of cpxR RNA Levels

-

Bacterial Treatment: Treat bacterial cultures with the this compound peptide at a specific concentration and for a defined duration.

-

RNA Extraction: Isolate total RNA from the bacterial cells using a commercial RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the cpxR gene and a housekeeping gene (for normalization).

-

Data Analysis: Calculate the relative expression of cpxR in this compound-treated samples compared to untreated controls.

Protocol 4.4.2: Proteomic Analysis

-

Protein Extraction: Treat bacterial cultures with this compound peptide and then lyse the cells to extract total protein.

-

Protein Digestion: Digest the extracted proteins into smaller peptides using an enzyme such as trypsin.

-

Mass Spectrometry: Analyze the resulting peptide mixture using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the proteins present in the samples by searching the acquired mass spectra against a protein database. Compare the protein profiles of this compound-treated and untreated bacteria to identify differentially expressed proteins.

Conclusion

The this compound peptide represents a promising new antimicrobial agent with a unique mechanism of action that circumvents common resistance pathways. Its ability to suppress the CpxR/CpxA two-component system and downregulate efflux pumps in drug-resistant bacteria makes it a valuable lead compound for further development. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to explore the full therapeutic potential of this compound in the fight against antimicrobial resistance.

References

- 1. This compound, a novel antimicrobial peptide isolated from Japanese medaka plasma, targets bacterial envelope stress response by suppressing cpxR expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel antimicrobial peptide isolated from Japanese medaka plasma, targets bacterial envelope stress response by suppressing cpxR expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The CpxR/CpxA Two-component Regulatory System Up-regulates the Multidrug Resistance Cascade to Facilitate Escherichia coli Resistance to a Model Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The BING Peptide: A Novel Modulator of the Bacterial Envelope Stress Response

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Antimicrobial peptides (AMPs) have garnered significant attention as a promising class of therapeutics to combat this threat. This guide focuses on BING, a novel 13-residue thermostable AMP, isolated from the plasma of the Japanese medaka fish (Oryzias latipes).[1][2] this compound exhibits broad-spectrum bactericidal activity against a range of pathogenic bacteria, including drug-resistant strains, while demonstrating low toxicity to mammalian cells.[1] Its unique mechanism of action, which involves the targeted suppression of the Cpx two-component system, a critical regulator of the bacterial envelope stress response, distinguishes it from many other AMPs and marks it as a molecule of significant interest for novel antimicrobial strategies.[1][2]

This document provides a comprehensive overview of the this compound peptide, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects.

Core Mechanism of Action: Targeting the CpxR Stress Response

The primary mechanism of this compound involves the targeted disruption of the Cpx two-component envelope stress response pathway in Gram-negative bacteria. This system, composed of the sensor kinase CpxA and the response regulator CpxR, is crucial for maintaining cell envelope integrity and plays a significant role in the development of antimicrobial resistance.[1]

This compound's key actions include:

-

Suppression of cpxR Expression: Unlike other AMPs that may induce stress responses, this compound actively reduces the RNA levels of cpxR.[1][2] This suppression is a novel mechanism for an AMP and forms the cornerstone of its activity.

-

Deregulation of Periplasmic Chaperones: Proteomic analyses reveal that this compound treatment leads to the deregulation of periplasmic peptidyl-prolyl isomerases, such as SurA, which are essential for the proper folding and transport of outer membrane proteins.[1][2]

-

Downregulation of Efflux Pumps: By suppressing the CpxR regulator, this compound leads to a significant reduction in the expression of key components of multidrug efflux pumps, such as MexB, MexY, and OprM in Pseudomonas aeruginosa.[1][2] This action effectively weakens a primary defense mechanism of bacteria against antibiotics.

-

Inhibition of Motility: this compound has been shown to suppress genes involved in flagellar biosynthesis and chemotaxis, resulting in reduced bacterial motility.[3][4]

This targeted suppression of a key resistance and survival pathway not only contributes to this compound's direct bactericidal activity but also creates a synergistic effect when used in combination with conventional antibiotics.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the this compound peptide.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Strains

| Bacterial Strain | Type | MIC (µg/mL) |

|---|---|---|

| Escherichia coli (ATCC 25922) | Gram-negative | 12.5 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 100 |

| Edwardsiella tarda (ATCC 15947) | Gram-negative | 10 |

| Staphylococcus aureus (ATCC 25923) | Gram-positive | 25 |

| Bacillus subtilis (ATCC 6633) | Gram-positive | 6.25 |

Data sourced from Dong et al., 2021.

Table 2: Effect of this compound on the Expression of Key Bacterial Genes

| Organism | Gene | This compound Concentration | Treatment Time | Log₂ Relative Fold Change |

|---|---|---|---|---|

| E. tarda | cpxR | 10 µg/mL | 60 min | -0.5 |

| E. tarda | cpxA | 10 µg/mL | 60 min | No significant change |

| E. tarda | rpoE | 10 µg/mL | 60 min | +1.0 |

| E. coli | cpxR | 10 µg/mL | 1 hr | -0.6 |

| E. coli | cpxR | 10 µg/mL | 4 hr | -1.2 |

| P. aeruginosa | cpxR | 25 µg/mL | 48 hr | -1.5 |

| P. aeruginosa | mexB | 25 µg/mL | 48 hr | -1.8 |

| P. aeruginosa | mexY | 25 µg/mL | 48 hr | -1.7 |

| P. aeruginosa | oprM | 25 µg/mL | 48 hr | -0.7 |

Data represents mean values (n=3) and is sourced from figures in Dong et al., 2021.[5]

Table 3: Synergistic Activity of this compound with Conventional Antibiotics Against P. aeruginosa

| Antibiotic | MIC Alone (µg/mL) | MIC in Combination with this compound | Fractional Inhibitory Concentration (FIC) Index | Interpretation |

|---|---|---|---|---|

| Ampicillin | >1024 | 128 (with 25 µg/mL this compound) | ≤ 0.5 | Synergy |

| Novobiocin | 1024 | 128 (with 25 µg/mL this compound) | ≤ 0.5 | Synergy |

The Fractional Inhibitory Concentration (FIC) Index is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). A FICI of ≤ 0.5 indicates synergy. Data sourced from Dong et al., 2021.

Visualizations: Pathways and Workflows

Detailed Experimental Protocols

The following methodologies are based on the procedures described in the primary literature concerning this compound.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

-

Objective: To determine the minimum inhibitory concentration (MIC) of the this compound peptide required to inhibit the visible growth of a bacterial strain.

-

Materials:

-

This compound peptide, lyophilized

-

Sterile 96-well microtiter plates

-

Mueller–Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains for testing

-

Spectrophotometer

-

-

Protocol:

-

Prepare a stock solution of the this compound peptide in sterile water or a suitable solvent.

-

Dispense 50 µL of MHB into each well of a 96-well plate.

-

Add 50 µL of the this compound peptide stock solution to the first column of wells, creating a 1:1 dilution.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient. Discard 50 µL from the last column.

-

Prepare a bacterial inoculum by diluting an overnight culture to match a 0.5 McFarland turbidity standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria with no peptide) and a negative control (medium only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Objective: To quantify the change in expression of target genes (e.g., cpxR, mexB) in bacteria following treatment with the this compound peptide.

-

Materials:

-

Mid-log phase bacterial culture

-

This compound peptide

-

RNA extraction kit (e.g., RNAprep pure cell/bacteria kit)

-

Reverse transcription kit (e.g., One-Step FastQuant RT reagent kit with gDNase)

-

qPCR instrument

-

SYBR Green qPCR master mix

-

Specific primers for target genes (e.g., cpxR) and a reference gene (e.g., 16S or 18S rRNA)

-

-

Protocol:

-

Grow bacteria to mid-log phase (e.g., OD₆₀₀ of 0.5).

-

Treat the bacterial culture with a specific concentration of this compound peptide (e.g., 25 µg/mL) for a defined period (e.g., 1, 4, or 48 hours). A non-treated culture serves as the control.

-

Harvest the bacterial cells by centrifugation.

-

Extract total RNA from both treated and control samples using a commercial RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

-

Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcription kit.

-

Set up the qPCR reaction in triplicate for each sample, including primers for the target gene and the reference gene.

-

Perform the qPCR using a standard thermal cycling program.

-

Analyze the results using the ΔΔCt method. The data is typically expressed as the log₂ relative fold change in gene expression in the treated sample compared to the untreated control, after normalization to the reference gene.

-

Checkerboard Synergy Assay

-

Objective: To assess the interaction (synergy, indifference, or antagonism) between the this compound peptide and a conventional antibiotic.

-

Protocol:

-

Set up a 96-well plate with 2-fold serial dilutions of the this compound peptide along the x-axis (e.g., columns 1-10) and 2-fold serial dilutions of a conventional antibiotic along the y-axis (e.g., rows A-G).

-

Column 11 should contain only the antibiotic dilutions (to determine its MIC alone), and Row H should contain only the this compound peptide dilutions (to determine its MIC alone). Well H11 serves as the growth control (no antimicrobials).

-

Inoculate all wells with a standardized bacterial suspension as described in the MIC protocol.

-

Incubate the plate at 37°C for 18-24 hours.

-

For each well showing no growth, calculate the Fractional Inhibitory Concentration (FIC) for each agent and the FIC Index (FICI) as described in the caption for Table 3.

-

The interaction is classified based on the lowest FICI value obtained.

-